2,2-Dimethylthiazolidine Hydrochloride: Physicochemical Profile & Synthetic Utility
2,2-Dimethylthiazolidine Hydrochloride: Physicochemical Profile & Synthetic Utility
[1]
Executive Summary
2,2-Dimethylthiazolidine Hydrochloride (CAS: 822-44-6) is a heterocyclic compound of significant utility in medicinal chemistry and organic synthesis.[1] It functions primarily as a stable, masked precursor to cysteamine (2-aminoethanethiol) , a potent radioprotective agent and intermediate. By locking the reactive thiol and amine groups into a thiazolidine ring with acetone, the molecule gains lipophilicity and metabolic stability compared to the free thiol.
This technical guide details the physicochemical properties, synthesis mechanics, and functional applications of 2,2-dimethylthiazolidine hydrochloride. It specifically distinguishes this compound from its carboxylated analog (2,2-dimethylthiazolidine-4-carboxylic acid), a common "pseudoproline" in peptide synthesis, to ensure precise application in drug development workflows.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The hydrochloride salt offers enhanced stability against oxidation compared to the free base, which is susceptible to air oxidation (disulfide formation).
Datasheet: 2,2-Dimethylthiazolidine Hydrochloride[1][3]
| Property | Specification |
| Chemical Name | 2,2-Dimethylthiazolidine Hydrochloride |
| CAS Number | 822-44-6 (HCl salt); 19351-18-9 (Free base) |
| Molecular Formula | C₅H₁₁NS[1][2] · HCl |
| Molecular Weight | 153.67 g/mol (Salt); 117.21 g/mol (Base) |
| Structure | 5-membered saturated ring (1-Thia-3-aza-cyclopentane) with gem-dimethyl at C2.[1] |
| Appearance | White to off-white crystalline solid (Salt); Colorless liquid (Base) |
| Solubility | Highly soluble in water, ethanol, methanol; Insoluble in non-polar solvents (hexane).[1] |
| pKa | ~5.22 (Conjugate acid of thiazoline ring) [1] |
| Boiling Point (Base) | 61–63 °C at 15 mmHg |
| Stability | Hygroscopic.[1] Hydrolyzes in aqueous acid to release cysteamine and acetone.[1] |
Critical Distinction: Do not confuse with 2,2-Dimethylthiazolidine-4-carboxylic acid (CAS 19291-01-1).[1] The latter is derived from L-Cysteine and retains the carboxylic acid group, making it crucial for peptide synthesis (pseudoproline).[1] The compound discussed here is derived from Cysteamine (decarboxylated cysteine).[1]
Part 2: Synthetic Pathways & Reaction Mechanics[1][5][6]
The synthesis of 2,2-dimethylthiazolidine is a classic condensation reaction between a 1,2-aminothiol and a ketone. This reaction is thermodynamically favorable but reversible, a property exploited in its use as a prodrug.[1]
Synthesis Protocol: Condensation of Cysteamine and Acetone
Reagents:
-
Cysteamine Hydrochloride (98%+)[1]
-
Acetone (Reagent grade, excess)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (3Å)[1]
-
Triethylamine (if starting from HCl salt to isolate free base first)
Step-by-Step Methodology:
-
Preparation: Dissolve Cysteamine HCl in a minimal volume of water or methanol.[1] If isolating the base, neutralize with equimolar NaOH or Triethylamine.
-
Condensation: Add a 5-10 molar excess of Acetone. The excess acetone acts as both reactant and solvent, driving the equilibrium forward (Le Chatelier’s principle).
-
Water Removal: Add anhydrous MgSO₄ to the reaction mixture to trap the water generated during condensation.[1] This is critical to prevent hydrolysis (ring opening).[1]
-
Reflux: Heat to mild reflux (approx. 55°C) for 4–6 hours.
-
Isolation (HCl Salt): Filter off the drying agent. Concentrate the filtrate under reduced pressure. Redissolve the residue in anhydrous ethanol and bubble dry HCl gas (or add ethereal HCl) to precipitate the 2,2-dimethylthiazolidine hydrochloride.[1]
-
Purification: Recrystallize from Ethanol/Ether to yield white crystals.
Reaction Mechanism & Equilibrium
The formation proceeds via a hemithioaminal intermediate, followed by dehydration to the imine (Schiff base), and finally ring closure.
Figure 1: Reaction pathway showing the condensation of cysteamine and acetone to form the thiazolidine ring, and the reversible hydrolysis pathway relevant to its prodrug activity.
Part 3: Functional Applications in Drug Design[1]
Radioprotective Prodrug Design
2,2-Dimethylthiazolidine acts as a prodrug for cysteamine .[1] Cysteamine is a known radioprotector that scavenges free radicals generated by ionizing radiation.[1] However, free cysteamine has a short half-life and significant toxicity.[1]
-
Mechanism: The thiazolidine ring masks the sulfhydryl (-SH) group, preventing premature oxidation to cystamine (disulfide).[1]
-
Activation: Upon administration, the compound undergoes non-enzymatic hydrolysis in the aqueous environment of the cell (equilibrium shift), slowly releasing free cysteamine [2].
-
Advantage: This "slow-release" mechanism maintains therapeutic levels of the thiol for a longer duration with reduced acute toxicity compared to direct cysteamine administration.[1]
Synthetic Building Block (Masked Functionality)
In organic synthesis, the 2,2-dimethylthiazolidine moiety serves as a protecting group for both the amine and thiol functions of cysteamine.
-
N-Alkylation/Acylation: The secondary amine (NH) at position 3 remains nucleophilic and can be acylated or alkylated.[1] This allows researchers to attach the cysteamine scaffold to other drug pharmacophores without affecting the sulfur atom.
-
Deprotection: The ring can be opened using aqueous acid (e.g., dilute HCl) or heavy metal salts (HgCl₂, AgNO₃) to reveal the free aminothiol.
Pharmaceutical Intermediates
Patent literature cites 2,2-dimethylthiazolidine as an intermediate in the synthesis of various sulfur-containing antibiotics and metabolic regulators.[1] It provides a controlled method to introduce the ethyl-thio-amine motif into complex heterocycles [3].[1]
Part 4: Handling, Stability & Safety
Stability & Storage
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Oxidation: While the ring protects the sulfur, prolonged exposure to air and moisture can lead to ring opening and subsequent oxidation of the liberated thiol.
-
Temperature: Store at 2–8°C for long-term stability.
Safety Protocols (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][3][4] The free base is a Flammable Liquid (Category 3) .[1]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur/Nitrogen content).[1]
References
-
NIST Chemistry WebBook. "2,2-Dimethylthiazolidine."[1][2] National Institute of Standards and Technology.[1][2] Link[1]
-
Roberts, J. C., et al. (1995).[1] "Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents."[1] Radiation Research, 143(2), 203-213. Link
-
Google Patents. "Preparation method of 2,2-dimethyl thiazolidine."[1] CN104910128A.[1] Link
-
PubChem. "2,2-Dimethylthiazolidine."[1][5][3] National Library of Medicine.[1][6] Link[1]
Sources
- 1. 2,2-Dimethylthiazolidine [webbook.nist.gov]
- 2. 2,2-Dimethylthiazolidine [webbook.nist.gov]
- 3. 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | C6H12ClNO2S | CID 16263005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,2-Dimethylthiazolidine | C5H11NS | CID 88015 - PubChem [pubchem.ncbi.nlm.nih.gov]
